molecular formula C14H8Cl2N2O2S B4835691 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione

3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione

Cat. No. B4835691
M. Wt: 339.2 g/mol
InChI Key: VBPNHKBYIPRCPD-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione, also known as CTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione inhibits the activity of certain enzymes such as carbonic anhydrase and aldose reductase, which are involved in various physiological processes. 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione inhibits the growth of cancer cells and reduces the levels of inflammatory cytokines. In vivo studies have shown that 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione reduces blood glucose levels in diabetic rats and has a neuroprotective effect in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in lab experiments is its high purity and stability. 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione. One direction is to explore the potential use of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the potential use of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione in the development of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione and its potential side effects.

Scientific Research Applications

3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has shown promising results in the treatment of cancer, diabetes, and inflammation. In agriculture, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been used as a pesticide due to its insecticidal properties. In material science, 3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione has been used as a precursor for the synthesis of various materials such as metal-organic frameworks.

properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(5-chlorothiophen-2-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-8-2-1-3-9(6-8)18-13(19)11(17-14(18)20)7-10-4-5-12(16)21-10/h1-7H,(H,17,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPNHKBYIPRCPD-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(S3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(S3)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2,4-imidazolidinedione

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